1,5,9-CYCLODODECATRIENE
Overview
Description
1,5,9-CYCLODODECATRIENE: is a cyclic triene with the molecular formula C₁₂H₁₈. It is one of the four isomers of this compound, characterized by its unique structure where all double bonds are in the trans configuration. This compound is a colorless liquid with a typical terpene-like odor and has significant applications in various industrial processes .
Mechanism of Action
Target of Action
The primary target of 1,5,9-Cyclododecatriene is the process of cyclotrimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .
Mode of Action
This compound interacts with its targets through a process known as selective trimerization of butadiene . This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The interaction results in the formation of this compound .
Biochemical Pathways
The biochemical pathway affected by this compound is the trimerization of butadiene . The downstream effects of this pathway include the formation of eleven tricyclic C12H20 and one tetracyclic C12H18 hydrocarbons .
Pharmacokinetics
It’s known that this compound may react exothermically with reducing agents to release hydrogen gas .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of various byproducts, including eleven tricyclic C12H20 and one tetracyclic C12H18 hydrocarbons . These byproducts contribute to a better understanding of the mechanism of this centrally important reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it may react vigorously with strong oxidizing agents . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .
Biochemical Analysis
Biochemical Properties
It is known that all of its isomers behave like typical olefins . They tend to form complexes with transition metals, particularly the all-trans and cis,trans,trans isomers . They also undergo transannular reactions and isomerization .
Molecular Mechanism
It is known that the trans, trans, cis-isomer is obtained by cyclotrimerization of butadiene catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5,9-CYCLODODECATRIENE is primarily synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst. The reaction typically occurs at temperatures ranging from 50°C to 150°C .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of nickel- and chromium-catalyzed trimerization reactions. These methods yield the desired product with a high efficiency, often greater than 80%. The principal side products are dimers and oligomers of butadiene .
Chemical Reactions Analysis
Types of Reactions: 1,5,9-CYCLODODECATRIENE undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclododecane.
Substitution: Bromination of this compound results in the formation of various brominated products.
Common Reagents and Conditions:
Oxidation: Boric acid and air at elevated temperatures.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Bromine under controlled conditions.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Cyclododecane.
Substitution: Brominated cyclododecatriene derivatives.
Scientific Research Applications
1,5,9-CYCLODODECATRIENE has diverse applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
- cis,trans,trans-1,5,9-Cyclododecatriene
- cis,cis,trans-1,5,9-Cyclododecatriene
- all-cis-1,5,9-Cyclododecatriene
Comparison: 1,5,9-CYCLODODECATRIENE is unique due to its all-trans configuration, which imparts distinct chemical properties and reactivity compared to its isomers. For instance, the all-trans isomer tends to form more stable complexes with transition metals and exhibits different reactivity patterns in chemical reactions .
Properties
CAS No. |
676-22-2 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(5E,9E)-cyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |
InChI Key |
ZOLLIQAKMYWTBR-MBKAWSJDSA-N |
Isomeric SMILES |
C1C=CCC/C=C/CC/C=C/C1 |
SMILES |
C1CC=CCCC=CCCC=C1 |
Canonical SMILES |
C1CC=CCCC=CCCC=C1 |
boiling_point |
447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |
Color/Form |
Colorless Liquid |
density |
0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |
flash_point |
160 °F (USCG, 1999) 71 °C 88 °C closed cup |
melting_point |
-0.4 °F (USCG, 1999) -17 °C |
physical_description |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |
Pictograms |
Corrosive |
vapor_pressure |
0.08 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5,9-cyclododecatriene?
A1: this compound has the molecular formula C12H18 and a molecular weight of 162.27 g/mol.
Q2: What are the different isomers of this compound, and how do their properties differ?
A2: this compound exists as several isomers, with the most common being cis,trans,trans-1,5,9-cyclododecatriene (ctt-CDT) and trans,trans,trans-1,5,9-cyclododecatriene (ttt-CDT). These isomers differ in the spatial arrangement of their double bonds, which influences their reactivity and coordination behavior with metal catalysts. [, , ]
Q3: How can spectroscopic techniques be used to characterize this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-2D-INADEQUATE NMR, is a powerful technique for determining the structure and conformation of this compound isomers. Infrared (IR) spectroscopy can identify the presence of functional groups, such as double bonds, within the molecule. [, ]
Q4: How is this compound synthesized industrially?
A5: this compound is commercially produced via the selective trimerization of butadiene using catalysts like titanium tetrachloride (TiCl4) and ethylaluminum sesquichloride. [, ]
Q5: What byproducts can form during the industrial synthesis of this compound?
A6: The trimerization of butadiene can lead to various tricyclic C12H20 and tetracyclic C12H18 hydrocarbons as byproducts. Some of these byproducts were previously unknown and were identified using advanced techniques like 13C-2D-INADEQUATE NMR. []
Q6: What role does this compound play in polymerization reactions?
A7: this compound can act as a monomer in ring-opening metathesis polymerization (ROMP) reactions, leading to the formation of polybutadiene. It can also serve as a chain-transfer agent in the synthesis of alkene macromonomers. [, , ]
Q7: How do different catalysts influence the polymerization of this compound?
A8: The choice of catalyst significantly impacts the polymerization process. For instance, using tungsten-based catalysts results in the formation of polymers with different cis/ trans ratios compared to molybdenum-based catalysts. Additionally, N-heterocyclic carbene (NHC)-substituted Grubbs catalysts can lead to 3,4-polybutadiene formation through CDT polymerization. [, ]
Q8: How can this compound be utilized in organic synthesis?
A9: this compound is a valuable starting material for synthesizing various medium and large ring compounds. It serves as a precursor for producing cyclododecanone, a key ingredient in fragrances and polymers. [, , ]
Q9: Can this compound be used in selective hydrogenation reactions?
A10: Yes, this compound can be selectively hydrogenated to cyclododecene, a valuable intermediate for various chemical syntheses. The selectivity of this reaction can be influenced by factors like the catalyst used, hydrogen pressure, and reactor design. [, , ]
Q10: Have computational methods been used to study this compound?
A11: Yes, computational methods, such as ab initio calculations, have been used to predict the NMR spectra of this compound and its derivatives, aiding in the identification and structural characterization of these compounds. []
Q11: What is the environmental fate of this compound?
A12: While this compound itself is not heavily studied for environmental impact, its derivative, hexabromocyclododecane (HBCD), is a known environmental pollutant. Research indicates that microorganisms like Dehalococcoides mccartyi can biotransform HBCD, leading to the formation of this compound through sequential debromination. []
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